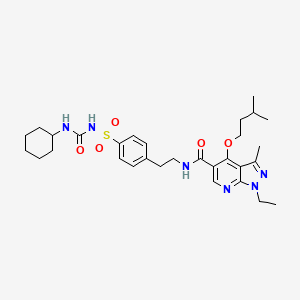

Glicaramide

Description

Contextualization within the Sulfonylurea Class of Research Compounds

Glicaramide is classified as a second-generation sulfonylurea. wikipedia.org This class of compounds represents a significant advancement over the first-generation sulfonylureas due to their higher potency and improved pharmacological profiles. The primary mechanism of action for sulfonylureas involves the stimulation of insulin release from pancreatic beta cells. chemicalbook.com They achieve this by binding to and blocking ATP-sensitive potassium (K-ATP) channels on the surface of these cells. wikipedia.org This blockage leads to depolarization of the cell membrane, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing vesicles. wikipedia.org

Second-generation sulfonylureas, including this compound, are distinguished by their more complex chemical structures which contribute to their enhanced binding affinity for the sulfonylurea receptor (SUR) subunit of the K-ATP channel. chemicalbook.com This increased affinity allows for their efficacy at lower concentrations compared to their predecessors. chemicalbook.comchemicalbook.com

Historical Perspective on the Discovery and Initial Academic Inquiry of this compound and Related Pyrazolo[3,4-b]pyridine Scaffolds

The initial academic inquiry into this compound and related compounds can be traced back to the early 1970s. A pivotal paper published in the Journal of Medicinal Chemistry in December 1973 by Höhn, Polacek, and Schulze described the synthesis and investigation of potential antidiabetic agents based on the pyrazolo[3,4-b]pyridine scaffold. wikipedia.org This research laid the groundwork for the exploration of this heterocyclic system in the context of hypoglycemic activity.

The pyrazolo[3,4-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in various biologically active compounds. biorxiv.orgnih.gov This scaffold is an isostere of purines and allows for structural modifications at multiple positions, providing a versatile platform for the development of new chemical entities. chim.itbiorxiv.org The investigation into pyrazolo[3,4-b]pyridine derivatives has led to the discovery of compounds with a range of biological activities, including anxiolytic and anticonvulsant properties, in addition to the antidiabetic effects observed with this compound. biorxiv.orgbiorxiv.org

Overview of this compound's Significance in Modern Medicinal Chemistry Research

In contemporary medicinal chemistry, this compound serves as a significant research compound for several reasons. Its structure, which is similar to glibenclamide but features a cyclic acyl group in place of the 2-methoxy-5-chlorobenzyl group, offers a basis for structure-activity relationship (SAR) studies. wikipedia.org These studies are crucial for understanding how modifications to the chemical structure influence the compound's biological activity and for designing new molecules with improved properties.

This compound's pyrazolo[3,4-b]pyridine core continues to be a focus of research for the development of novel therapeutic agents for a variety of conditions, including gastrointestinal diseases, Alzheimer's disease, and erectile dysfunction. biorxiv.org The compound also serves as a tool for studying the function of K-ATP channels and the mechanisms of insulin secretion. Furthermore, research into the synthesis of this compound and its analogs contributes to the development of new synthetic methodologies in heterocyclic chemistry. biorxiv.orgbiorxiv.org

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)pyrazolo[3,4-b]pyridine-5-carboxamide |

| CAS Number | 36980-34-4 |

| Molecular Formula | C30H42N6O5S |

| Molar Mass | 598.76 g·mol−1 |

| ChEMBL ID | ChEMBL2106430 |

Data sourced from multiple references. wikipedia.org

Table 2: Comparison of Sulfonylurea Generations

| Feature | First-Generation Sulfonylureas | Second-Generation Sulfonylureas |

| Examples | Tolbutamide, Acetohexamide | Glibenclamide, Glipizide, this compound |

| Potency | Lower | Higher |

| Effective Concentration | Higher | Lower |

| Structural Complexity | Simpler aromatic systems | More complex, often with larger substituents |

Data synthesized from multiple references. chemicalbook.comchemicalbook.com

Propriétés

IUPAC Name |

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)pyrazolo[3,4-b]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N6O5S/c1-5-36-28-26(21(4)34-36)27(41-18-16-20(2)3)25(19-32-28)29(37)31-17-15-22-11-13-24(14-12-22)42(39,40)35-30(38)33-23-9-7-6-8-10-23/h11-14,19-20,23H,5-10,15-18H2,1-4H3,(H,31,37)(H2,33,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBGLVNSPMMGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C(=N1)C)OCCC(C)C)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190471 | |

| Record name | Glicaramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36980-34-4 | |

| Record name | N-[2-[4-[[[(Cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36980-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glicaramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036980344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glicaramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLICARAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK5SR22C8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Glicaramide

Established Synthetic Routes to the Pyrazolo[3,4-b]pyridine Core Structure

The pyrazolo[3,4-b]pyridine scaffold is a fused N-heterocycle of significant interest in medicinal chemistry. mdpi.com Its synthesis can be broadly categorized into two main strategies: building a pyrazole ring onto a pre-existing pyridine or, conversely, forming a pyridine ring onto a pyrazole precursor. cdnsciencepub.com

Cyclocondensation reactions are the cornerstone for assembling the pyrazolo[3,4-b]pyridine core. One prevalent method involves the reaction of a suitably substituted pyridine, such as a 2-halopyridine derivative, with hydrazine. cdnsciencepub.com For instance, the reaction of 2-chloro-3-cyanopyridine with hydrazine hydrate can yield the 3-aminopyrazolo[3,4-b]pyridine core. cdnsciencepub.comvulcanchem.com This reaction proceeds through nucleophilic displacement of the halogen by hydrazine, followed by an intramolecular cyclizing condensation onto the cyano group. cdnsciencepub.com

An alternative and widely used approach starts with a 5-aminopyrazole precursor, which undergoes condensation with a three-carbon 1,3-bis-electrophilic synthon to form the pyridine ring. biorxiv.orgbiorxiv.org Modern advancements in this area include microwave-assisted reactions, which can produce fully substituted pyrazolo[3,4-b]pyridines in good yields and with short reaction times. capes.gov.br An example is the reaction between an N-substituted 5-aminopyrazole and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione, which serves as the 1,3-bis-electrophilic reagent. capes.gov.br

| Synthetic Approach | Precursors | Key Reagents/Conditions | Description | Reference |

|---|---|---|---|---|

| Annelation onto Pyridine Core | 2-Halo-3-substituted Pyridines (e.g., 2-chloro-3-cyanopyridine) | Hydrazine Hydrate | Nucleophilic displacement of the halogen followed by intramolecular cyclization onto the adjacent substituent (e.g., cyano or formyl group). | cdnsciencepub.comvulcanchem.com |

| Annelation onto Pyrazole Core | N-Substituted 5-Aminopyrazoles | 1,3-Bis-electrophilic Synthons (e.g., 1,3-diketones) | Condensation reaction to form the fused pyridine ring. Can be promoted by acid catalysts or microwave irradiation. | biorxiv.orgbiorxiv.org |

| Catalytic Cyclization | 5-Amino-1-phenyl-pyrazole and α,β-Unsaturated Ketones | ZrCl₄ (Zirconium tetrachloride) | A catalytic method for the cyclization of aminopyrazoles with unsaturated ketones to yield pyrazolo[3,4-b]pyridines. | mdpi.com |

Regioselectivity, or the control over the orientation of substituent addition, is critical in the synthesis of complex molecules like Glicaramide. The final arrangement of functional groups on the pyrazolo[3,4-b]pyridine core is determined by the synthetic route and the precursors used. capes.gov.br For example, starting with pre-functionalized pyrazoles or pyridines allows for the directed synthesis of specific isomers. mdpi.com

One powerful strategy for achieving regioselectivity is the sequential functionalization of a di-halogenated pyrazolo[3,4-b]pyridine scaffold. vulcanchem.com For instance, a 3-iodo-6-chloro derivative can undergo site-selective reactions. The more reactive iodine at the C3 position can be substituted first using metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. vulcanchem.com Subsequently, the less reactive chlorine at the C6 position can be functionalized under different, often harsher, reaction conditions. vulcanchem.com This stepwise approach provides precise control over the introduction of different substituents at specific positions of the heterocyclic core. vulcanchem.com Quantum chemistry calculations have also been employed to rationalize the observed regioselectivity in the formation of substituted heterocyclic systems, confirming that product distribution is often governed by the activation energy of different reaction pathways. mdpi.com

| Regioselective Method | Substrate Example | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Sequential Cross-Coupling | 3-Iodo-6-chloro-pyrazolo[3,4-b]pyridine | Differential reactivity of C-I and C-Cl bonds. | Allows for stepwise, site-selective introduction of substituents at C3 and C6. | vulcanchem.com |

| Precursor-Directed Synthesis | N-substituted 5-aminopyrazoles and asymmetric 1,3-bis-electrophiles | The inherent reactivity of the starting materials directs the cyclization. | Formation of a single regioisomer. | capes.gov.brmdpi.com |

| Stepwise Synthesis | Condensation followed by S-methylation and cyclization with hydrazine. | Isolation of intermediates to confirm reaction pathway. | Unambiguous synthesis of a single N-substituted pyrazole isomer. | mdpi.com |

Cyclocondensation Strategies for Core Scaffold Assembly

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the pyrazolo[3,4-b]pyridine core is synthesized, the introduction and modification of the side chains that define the this compound molecule are carried out. These functional groups are crucial to its chemical identity and include the cyclohexylureido moiety, the sulfonyl group, and the isopentoxy group.

The N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl] fragment contains the essential sulfonylurea pharmacophore responsible for the compound's classification. This entire side chain is typically prepared separately and then coupled to the heterocyclic core. The synthesis involves creating the sulfonylurea bridge by reacting a sulfonamide with a cyclohexyl isocyanate. While this moiety is a defining feature of this compound, specific studies focusing solely on the modification of the cyclohexyl group itself to create diverse this compound analogs are not prominent in the literature. The structural complexity of this compound represents a significant evolution from simpler sulfonylureas like Tolbutamide.

The sulfonyl group is integral to the sulfonylurea functionality. The isopentoxy group, systematically named (3-methylbutoxy), is attached at the C4 position of the pyridine ring. This group influences the molecule's lipophilicity. The synthesis of the final this compound molecule involves attaching the N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl] chain to the C5-carboxamide of the pyrazolo[3,4-b]pyridine core. The exploration of different alkoxy substituents at the C4 position is a common strategy in medicinal chemistry to fine-tune a compound's properties. For instance, in related kinase inhibitors built on the pyrazolo[3,4-b]pyridine scaffold, various substituents are explored to optimize interactions with biological targets. nih.gov

The pursuit of novel analogs and more efficient synthetic pathways has led to the application of advanced techniques. These methods aim to reduce reaction times, improve yields, and enhance the environmental profile of the synthesis.

Microwave-Assisted Synthesis : This technique has been shown to dramatically shorten reaction times for the cyclocondensation step in forming the pyrazolo[3,4-b]pyridine core, often leading to high yields where conventional heating fails. capes.gov.br

Mechanochemistry : Solvent-free methods, such as ball milling, represent a green chemistry approach. This has been used to prepare complex pharmaceutical ingredients and their analogs through sequential reactions in a single vessel, offering high efficiency. chemrxiv.org

Novel Catalytic Systems : The use of catalysts like zirconium tetrachloride (ZrCl₄) has been reported for the synthesis of pyrazolo[3,4-b]pyridines, providing an effective route from aminopyrazoles and unsaturated ketones. mdpi.com

Transition-Metal-Free Synthesis : To avoid potentially toxic and costly transition metals, methods are being developed for the synthesis of fused heterocyclic systems under metal-free conditions, which is highly advantageous for industrial-scale production. rsc.org

Computational and AI-driven Synthesis : Modern drug discovery can employ computational tools and even large language models (LLMs) to generate and plan synthetic pathways for novel, synthesizable analogs of complex molecules. arxiv.org

| Technique | Description | Advantage | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Rapid reaction times, improved yields, and access to novel chemical space. | capes.gov.br |

| Mechanochemistry (Ball Milling) | Solvent-free synthesis via mechanical force. | Environmentally friendly, high efficiency, applicable to gram-scale synthesis. | chemrxiv.org |

| Transition-Metal-Free Protocols | Synthesis designed to avoid the use of transition metal catalysts. | Reduces cost and environmental toxicity, beneficial for industrial production. | rsc.org |

| AI-Driven Synthetic Planning | Use of large language models (LLMs) to generate synthetic routes. | Can propose pathways to novel analogs and enhance synthetic accessibility. | arxiv.org |

Exploration of Substituents on the Sulfonyl and Isopentoxy Groups

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical compounds like this compound is a critical aspect of sustainable chemical manufacturing. Green chemistry focuses on designing products and processes that minimize the use and generation of hazardous substances. While specific research detailing a "green synthesis" of this compound is not extensively published, the principles can be applied to its known synthetic pathways by analyzing reagent and solvent choices, reaction efficiency, and waste generation.

The synthesis of sulfonylurea derivatives, the class of compounds to which this compound belongs, has been a subject of green chemistry research. Traditional methods for creating sulfonylureas often involve reagents like isocyanates, which can be hazardous to handle. Greener approaches aim to replace such materials and reduce the environmental impact of the synthesis.

One proposed green methodology for synthesizing sulfonylureas involves a two-step process. The first step converts various alkyl or aralkyl amines into phenyl-carbamate derivatives using diphenyl carbonate in an aqueous solution of water and tetrahydrofuran. In the second step, these activated carbamates are heated with an organic base, such as triethylamine (Et3N) or 1,8-Diazabicyclo ucanr.eduundec-7-ene (DBU), which generates an isocyanate intermediate that subsequently reacts with sulfonamides to produce the final sulfonylurea product. e3s-conferences.org This method is considered greener as it avoids the direct handling of isocyanate intermediates and may use more environmentally benign solvent systems. e3s-conferences.org

Another approach involves the selenium-assisted carbonylation of primary amines with carbon monoxide and sulfur to create thiocarbamates, which then react with benzenesulfonamides to form sulfonylurea derivatives. researchgate.net Furthermore, some syntheses of new sulfonylurea derivatives have utilized sulfonyl carbamates, prepared from starting materials like 6-chloronicotinic acid, which are then condensed with various amines.

When evaluating the "greenness" of a synthetic route for this compound, several key metrics are considered. These metrics provide a quantitative measure of the environmental performance of a chemical process. researchgate.net

| Effective Mass Yield (EMY) | The percentage of the mass of the final product relative to the mass of all non-benign reagents used in the synthesis. | This metric specifically focuses on reducing the use of toxic and hazardous substances in the synthesis of compounds like this compound. |

Applying these principles to a potential this compound synthesis would involve selecting starting materials and reagents that are renewable, less toxic, and recyclable. For instance, the choice of solvents is critical, as they often constitute the largest mass component of a reaction. Replacing hazardous solvents like dichloromethane or toluene with greener alternatives such as water, ethanol, or supercritical fluids where possible can significantly reduce the environmental impact of the synthesis. e3s-conferences.orggoogle.com Moreover, the use of catalytic reagents over stoichiometric ones is preferred as catalysts are used in smaller quantities and can be recycled, reducing waste and often leading to more selective reactions. researchgate.net

Table 2: Potential Green Alternatives in Sulfonylurea Synthesis

| Conventional Reagent/Solvent | Potential Green Alternative | Rationale for "Greener" Approach |

|---|---|---|

| Phosgene (for isocyanate formation) | Diphenyl carbonate, Triphosgene (in biphasic systems) | Avoids handling highly toxic and gaseous phosgene. ucanr.edue3s-conferences.org |

| Volatile Organic Solvents (e.g., Toluene, Dichloromethane) | Water, Ethanol, Tetrahydrofuran (THF), Supercritical CO2 | Reduces air pollution, worker exposure, and environmental contamination. e3s-conferences.orggoogle.com |

| Stoichiometric Bases | Catalytic amounts of organic bases (e.g., Et3N, DBU) | Minimizes waste and simplifies purification. e3s-conferences.org |

By systematically applying these green chemistry principles and evaluating potential synthetic routes using established metrics, the development of a more sustainable and environmentally responsible manufacturing process for this compound can be achieved.

Molecular and Cellular Mechanisms of Glicaramide Action Excluding Human Clinical Context

Interactions with ATP-Sensitive Potassium Channels (KATP Channels) in Pancreatic Beta-Cell Models

The principal mechanism of sulfonylureas involves the modulation of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. These channels are complex hetero-octameric structures composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits. wikipedia.org The pancreatic β-cell isoform is specifically composed of Kir6.2 and SUR1 subunits. nih.gov

The pharmacological target of sulfonylurea compounds is the Sulfonylurea Receptor 1 (SUR1), a member of the ATP-binding cassette (ABC) protein superfamily. mdpi.com Second-generation sulfonylureas, like Glibenclamide, bind with high affinity to the SUR1 subunit. nih.gov This high-affinity interaction is a distinguishing feature compared to first-generation compounds. The binding of sulfonylureas to SUR1 is a critical step that initiates the cascade of events leading to insulin secretion.

The binding process is complex and can be allosterically modulated by intracellular nucleotides. For instance, studies on Glibenclamide have shown that both MgATP and MgADP can negatively modulate its binding to SUR1. nih.gov In experimental models using SUR1 alone, MgATP was found to increase the dissociation constant (K_D) of Glibenclamide approximately six-fold without changing the maximum number of binding sites (B_max), indicating a reduction in binding affinity. nih.gov

Table 1: Illustrative Binding Affinities of Sulfonylureas to K-ATP Channel Subunits (Note: Data for Glicaramide is not available. The following data for related compounds is provided for context.)

| Compound | Receptor/Channel | Measured Affinity | Source |

| Glibenclamide | SUR1 | K_D ≈ 0.9 nM (without MgATP) | nih.gov |

| Glibenclamide | SUR1 | IC50 ≈ 48 nmol/L | mdpi.com |

| Glimepiride | SUR (β-cell) | 2.5-3-fold lower affinity than Glibenclamide | psu.edu |

Modulation of Ion Channel Activity and Cellular Membrane Potential

The binding of a sulfonylurea to the SUR1 subunit induces a conformational change that results in the closure of the associated K-ATP channel pore. wikipedia.orginnovareacademics.in Under resting conditions, these channels are open, allowing an efflux of potassium ions (K+) out of the β-cell, which maintains a negative, hyperpolarized membrane potential (around -70 mV). nih.gov

By inhibiting the K-ATP channel, this compound and other sulfonylureas block this outward K+ current. wikipedia.orgnih.gov The reduction in positive charge leaving the cell leads to the depolarization of the plasma membrane. nih.govmdpi.com This change in membrane potential from a resting state to a more positive, excited state is the essential electrical event that couples drug binding to the cellular response. plos.org The depolarization shifts the membrane potential towards the threshold required to activate voltage-dependent ion channels. mdpi.com

The membrane depolarization induced by K-ATP channel closure is the direct trigger for the opening of voltage-dependent calcium channels (VDCCs), specifically the L-type Ca2+ channels, in the β-cell membrane. mdpi.comnih.gov The opening of these channels allows for a rapid influx of extracellular calcium (Ca2+) into the cytoplasm, down its electrochemical gradient. nih.govfrontiersin.org

This influx leads to a significant elevation of the intracellular Ca2+ concentration, which acts as the primary intracellular signal for insulin release. mdpi.comfrontiersin.org The rise in cytosolic Ca2+ triggers the process of exocytosis, where insulin-containing secretory granules fuse with the plasma membrane to release their contents into the bloodstream. embopress.orgwikipedia.orgnih.gov Studies on other sulfonylureas, such as Tolbutamide and Glibenclamide, have confirmed their ability to stimulate insulin release from permeabilized β-cells, an effect that is dependent on the ambient Ca2+ concentration. Some research also suggests that sulfonylureas may have an additional, direct effect on the secretory machinery that is dependent on Protein Kinase C (PKC), thereby enhancing exocytosis through a mechanism distal to K-ATP channel closure, although this is not universally established.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonistic Activity

In addition to their primary role as K-ATP channel modulators, some sulfonylureas have been investigated for potential off-target effects, including interaction with the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a key transcriptional regulator of glucose and lipid metabolism. gsconlinepress.com

In silico molecular docking is a computational technique used to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a protein target like PPARγ. gsconlinepress.comresearchgate.net This method calculates a docking score, typically expressed as binding energy (e.g., in kcal/mol), where a more negative value suggests a more favorable binding interaction. mdpi.comnih.gov The simulation also identifies potential hydrogen bonds and hydrophobic interactions with specific amino acid residues within the receptor's ligand-binding pocket. nih.govnih.gov

While this approach is widely used in drug discovery to screen potential PPARγ modulators, specific, peer-reviewed in silico studies detailing the docking of this compound to PPARγ are not prominently available. For context, docking studies on other compounds have identified key interactions and yielded binding affinity predictions ranging from -10.0 to -11.4 kcal/mol for potent ligands. nih.govnih.gov

Table 2: Example In Silico Docking Results for Various Compounds with PPARγ (Note: This table illustrates the type of data generated from in silico studies. No specific, validated data for this compound is included.)

| Compound | Predicted Binding Affinity (kcal/mol) | PDB ID of PPARγ | Source |

| Podophyllotoxone | -30.15 (MM-PBSA) | 8DK4 | mdpi.com |

| Tubuloside b | -45.18 (MM-PBSA) | 8DK4 | mdpi.com |

| Plant Polyphenols | -10.0 to -11.4 (Docking Score) | Multiple | nih.govnih.gov |

| Rosiglitazone | -4.30 (Relative Ligand Energy) | 4EMA | researchgate.net |

In vitro Assays for PPARγ Ligand Binding and Transactivation

To experimentally validate predictions, in vitro assays are essential. These assays fall into two main categories:

Ligand Binding Assays: These biochemical assays directly measure the ability of a compound to bind to the PPARγ ligand-binding domain (LBD). Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or fluorescence polarization are commonly used. nih.govnih.gov These assays determine a compound's binding affinity, often expressed as an IC50 value, which is the concentration required to displace 50% of a known fluorescent ligand from the receptor. nih.gov

Transactivation Assays: These are cell-based reporter gene assays that measure the functional consequence of ligand binding. nih.gov Cells are engineered to express the PPARγ receptor and a reporter gene (like luciferase) linked to a PPARγ-responsive DNA element. psu.eduindigobiosciences.com An increase in reporter gene activity upon treatment with a compound indicates agonistic activity, while a blockage of agonist-induced activity indicates antagonism. nih.gov

Currently, there is a lack of published data from such in vitro binding or transactivation assays performed specifically for this compound. Studies on other compounds show a wide range of activities, with potent agonists like Rosiglitazone having an IC50 of 0.23 µM in binding assays. nih.gov

Exploration of Post-Receptor Effects on Insulin Action in Animal Models

Modulation of Hepatic Glucose Production Pathways

This compound and related sulfonylureas are proposed to reduce hepatic glucose production (HGP). ijpsonline.comdiabetesjournals.org In diabetic animal models, elevated HGP, driven by increased gluconeogenesis, is a major contributor to hyperglycemia. researchgate.netnih.gov Studies in diabetic rats indicate that glibenclamide can lower blood glucose in part by decreasing HGP. ijpsonline.comekb.eg The primary mechanism for this is the inhibition of the gluconeogenic pathway. plos.org Insulin itself suppresses HGP by inhibiting the expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6pc). plos.orgnih.gov While this compound's primary effect is to increase insulin levels, a direct or indirect action on hepatic pathways in animal models remains a component of its proposed mechanism. For example, studies in STZ-induced diabetic hamsters showed that certain therapeutic agents could significantly decrease glucose output from isolated hepatocytes when stimulated with gluconeogenic precursors like alanine and lactate.

| Compound Class/Agent | Animal Model | Effect on Hepatic Glucose Production (HGP) | Reference |

|---|---|---|---|

| Glibenclamide | Streptozotocin-induced diabetic rat | Reduces hepatic glucose production. | ijpsonline.com |

| Sulfonylureas (general) | Diabetic animal models | Stimulate insulin secretion from existing β-cells, which in turn reduces HGP. | ijpsonline.com |

| General Insulin Action | Canine Model | Suppression of HGP is a primary response to hyperinsulinemia, mainly via modulation of glycogen metabolism and inhibition of gluconeogenic enzyme mRNA. | nih.gov |

Influence on Muscle Glycogen Synthase Activity

Skeletal muscle is a primary site for glucose disposal, and the synthesis of glycogen is a key pathway regulated by insulin. The rate-limiting enzyme in this process is glycogen synthase. Preclinical studies investigating the direct effects of sulfonylureas on this pathway have yielded nuanced results.

Research using cultured human skeletal muscle cells from glucose-tolerant subjects found that glimepiride caused a dose-dependent increase in insulin-stimulated glycogen synthesis. nih.govdiabetesjournals.org This effect appeared to be mediated through the PI3 kinase pathway. nih.govdiabetesjournals.org In stark contrast, the same study found that glibenclamide, a close structural analog of this compound, had no significant effect on either basal or insulin-stimulated glycogen synthesis. nih.govdiabetesjournals.org An earlier study using the L6 cultured muscle cell line reported that glyburide (glibenclamide) did increase the incorporation of glucose into glycogen; however, this was attributed to stimulated glucose transport rather than a direct effect on glycogen synthase or glycogen phosphorylase enzymes. diabetesjournals.org These findings suggest that while some sulfonylureas may enhance muscle glycogen storage, the effect of glibenclamide, and by extension potentially this compound, on the activity of glycogen synthase itself is not supported by the available evidence from these cellular models. nih.govdiabetesjournals.orgdiabetesjournals.org

| Compound | Model | Effect on Glycogen Synthesis / Synthase Activity | Reference |

|---|---|---|---|

| Glimepiride | Cultured human myotubes | Dose-dependent increase of insulin-stimulated glycogen synthesis. | nih.govdiabetesjournals.org |

| Glibenclamide (Glyburide) | Cultured human myotubes | No significant effect on basal or insulin-stimulated glycogen synthesis. | nih.govdiabetesjournals.org |

| L6 cultured myogenic cells | Increased glucose incorporation into glycogen; no direct effect on glycogen synthase activity. | diabetesjournals.org |

Other Proposed Mechanistic Pathways in Preclinical Investigations

Beyond metabolic regulation, preclinical studies have explored the effects of sulfonylureas on hematological systems, including platelet function and fibrinolysis.

Effects on Platelet Adhesion and Aggregation in in vitro Models

Platelet hyperactivity is a known complication in diabetes, contributing to increased thrombotic risk. imrpress.com Several in vitro studies have investigated the effects of sulfonylureas on platelet function. While specific data for this compound is limited, research on related compounds like gliclazide and glibenclamide demonstrates an inhibitory effect on platelet aggregation. ujms.netfrontiersin.orgnih.gov

In laboratory settings using human or rabbit platelets, gliclazide was shown to inhibit platelet aggregation induced by agonists such as adenosine diphosphate (ADP) and collagen. ujms.netnih.gov Similar inhibitory effects on collagen-induced aggregation were observed for glipizide and tolbutamide. nih.gov Studies also indicate that both glibenclamide and gliclazide can reduce platelet aggregation, potentially through mechanisms involving the scavenging of free radicals or influencing arachidonic acid metabolism. frontiersin.orgjournals.co.za These findings from in vitro models suggest a potential for sulfonylureas as a class to modulate platelet activity, independent of their glucose-lowering effects. ujms.netfrontiersin.org

| Compound | In Vitro Model | Inducing Agent | Observed Effect | Reference |

|---|---|---|---|---|

| Gliclazide | Human Platelet-Rich Plasma | ADP | Inhibition of aggregation at high concentrations (0.5-2.0 mg/ml). | ujms.netnih.gov |

| Collagen | Inhibition of aggregation. | ujms.netnih.gov | ||

| Glibenclamide | Human Platelet-Rich Plasma | Collagen, Adrenaline | Significantly reduced platelet aggregation. | journals.co.za |

| Glipizide | Human Platelet-Rich Plasma | Collagen | Inhibition of aggregation. | nih.gov |

| Tolbutamide | Human Platelet-Rich Plasma | ADP, Collagen | Inhibition of aggregation. | nih.gov |

Impact on Fibrinolysis in Animal Systems

The fibrinolytic system is responsible for the breakdown of blood clots, with key components including tissue plasminogen activator (t-PA) and plasmin. nih.gov Impaired fibrinolysis can contribute to a pro-thrombotic state. The preclinical investigation of this compound's direct impact on the fibrinolytic system in animal models is not well-documented in the reviewed literature.

Studies on related compounds, such as gliclazide, have suggested a beneficial effect on fibrinolysis, including increasing the potential for fibrin clot breakdown. nih.gov However, these studies were often conducted in clinical settings rather than in animal systems. The development of animal models of thrombosis, such as ferric chloride-induced thrombosis in rabbits, provides a platform to evaluate the in vivo effects of therapeutic agents on both coagulation and fibrinolysis. scielo.br While these models are used to test direct-acting thrombolytic agents like t-PA or plasmin, specific data detailing the effects of this compound or its close analogs on fibrinolytic markers in such preclinical animal systems remains an area requiring further investigation. nih.govplos.org

Preclinical Pharmacological Investigations of Glicaramide

In Vitro Studies on Cellular Models

In vitro studies using cellular models are fundamental in elucidating the mechanisms of action of a drug candidate. These studies allow for a controlled investigation of a compound's effects at the cellular and molecular level.

Glicaramide, like other sulfonylureas, is recognized for its role as an insulin secretagogue. Its primary mechanism involves the stimulation of insulin release from pancreatic beta cells. This action is achieved through the inhibition of ATP-sensitive potassium (KATP) channels in the beta-cell membrane. The binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of these channels leads to their closure, causing membrane depolarization. This change in membrane potential triggers the influx of calcium ions, which in turn promotes the secretion of insulin.

Studies on related sulfonylureas, such as gliclazide, have provided further insights into the potential effects of this compound on glucose homeostasis at a cellular level. For instance, in diabetic models like the Goto-Kakisaki rat, chronic treatment with gliclazide has been shown to improve beta-cell function. This includes lowering basal insulin release, increasing the insulin stores within the beta-cells, and enhancing glucose-stimulated insulin secretion. nih.gov While these findings are for a related compound, they suggest a likely mechanism of action for this compound in modulating key markers of glucose homeostasis in pancreatic cell lines.

The National Cancer Institute's (NCI) 60-cell line panel is a standard screening tool to assess the antiproliferative activity of potential anticancer agents against a diverse set of human tumors. cancer.govcancer.govnih.gov While some studies have reported the cytotoxic effects of this compound against certain cancer cell lines, such as HepG2 (liver cancer) and A549 (lung cancer), detailed screening results from the NCI-60 panel for this compound are not widely available in the public domain. The evaluation of compounds in the NCI-60 panel typically involves an initial single-dose screening, and compounds showing significant growth inhibition are then subjected to a more comprehensive five-dose assay. cancer.govcancer.gov The results are often expressed in terms of GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill). nih.gov

The impact of compounds on cellular metabolism is crucial, especially in the context of metabolic disorders like diabetes. Adipose tissues, for instance, play a significant role in the development of metabolic dysfunction and type 2 diabetes through the secretion of adipocytokines. mdpi.com Research on other antidiabetic agents, such as GLP-1 analogs, has shown beneficial effects on cellular metabolism, including alleviating endoplasmic reticulum stress and promoting metabolic reprogramming in in vitro and in vivo models. frontiersin.org While specific studies detailing this compound's direct effects on cellular metabolism in diabetic cell models are limited, its primary action on insulin secretion suggests an indirect but profound influence on glucose metabolism in various cell types. By enhancing insulin signaling, this compound would be expected to promote glucose uptake and utilization in insulin-sensitive tissues.

The concept of receptor-receptor interactions (RRIs) has expanded the understanding of cellular signaling, suggesting that G protein-coupled receptors (GPCRs) can form complexes that modulate their function. frontiersin.orgnih.govnih.gov These interactions can occur between different types of receptors and have been observed in various cell types, including those in the endocrine system. frontiersin.org While this compound's primary target is the SUR1 subunit of the KATP channel, the possibility of it influencing or being influenced by RRIs remains an area for further investigation. For example, some sulfonylureas and glinides have been shown to exhibit activity at peroxisome proliferator-activated receptor gamma (PPARγ), suggesting a potential for cross-talk between different receptor systems. researchgate.net However, specific studies on this compound's involvement in receptor-receptor interactions in cellular systems have not been extensively reported.

Effects on Cellular Metabolism in Disease Models (e.g., diabetic models)

In Vivo Animal Model Studies

In vivo studies in animal models are a critical step in preclinical research, providing data on the efficacy and physiological effects of a drug candidate in a whole-organism context. criver.comppd.com

Experimental diabetic animal models, such as those induced by streptozotocin (STZ) or alloxan, are widely used to study the pathophysiology of diabetes and to evaluate potential antidiabetic therapies. nih.govnih.govfrontiersin.org In such models, this compound has demonstrated its efficacy in lowering blood glucose levels and improving insulin sensitivity. This is consistent with its mechanism of action as an insulin secretagogue.

Studies on the closely related compound gliclazide in the Goto-Kakisaki rat, a genetic model of non-insulin-dependent diabetes, have shown that long-term treatment can lead to a progressive decline in basal plasma glucose levels and a reduction in basal insulin levels to those comparable to non-diabetic rats. nih.gov Furthermore, glucose-stimulated insulin release was significantly improved in these animals. nih.gov These findings in a relevant diabetic animal model provide strong evidence for the potential of this compound to effectively manage glucose homeostasis in vivo.

Table 1: Summary of this compound's Preclinical Pharmacological Profile

| Investigation Area | Model System | Key Findings | Citation |

|---|---|---|---|

| In Vitro: Glucose Homeostasis | Pancreatic beta-cell lines | Stimulates insulin secretion by inhibiting ATP-sensitive potassium channels. | |

| In Vitro: Antiproliferative Activity | HepG2 and A549 cancer cell lines | Demonstrated cytotoxic activity. |

| In Vivo: Glucose Homeostasis | Experimental diabetic animal models | Lowers blood glucose levels and improves insulin sensitivity. | |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Gliclazide |

| Streptozotocin |

| Alloxan |

| Insulin |

| GLP-1 analogs |

| Glinides |

Investigation of Lipid Metabolism Regulation in Animal Subjects

Preclinical studies in animal models, primarily rats, have been instrumental in elucidating the effects of various compounds on lipid metabolism. These studies often involve feeding animals specific diets to induce changes in their lipid profiles and then observing the effects of the investigational substance. scielo.br For instance, some studies use high-cholesterol enriched diets to elevate plasma lipids and lipoproteins, creating a model to test the hypolipidemic potential of compounds. bioline.org.br Key parameters measured in these studies typically include total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), very-low-density lipoprotein cholesterol (VLDL-C), and triglycerides (TG). scielo.brnih.gov

In the context of metabolic disorders like diabetes, dyslipidemia is a common complication characterized by increased total lipids, triglycerides, and cholesterol. ekb.eg Animal models of diabetes have shown that these changes are often linked to impaired insulin secretion, which affects lipid metabolism in the adipose tissue and plasma. ekb.eg Research in this area analyzes the expression of genes and proteins involved in lipid transport and metabolism to understand the molecular mechanisms at play. unizg.hr

While direct preclinical data on this compound's specific effects on lipid metabolism in animal subjects is not extensively detailed in the provided search results, the general methodology for such investigations is well-established. These studies are crucial for understanding how a compound might influence lipid profiles, which is a key consideration for drugs developed for metabolic diseases.

Interactive Data Table: Parameters in Animal Lipid Metabolism Studies

Below is a representative table of common parameters assessed in preclinical animal studies investigating lipid metabolism.

| Parameter | Description | Typical Change in Dyslipidemia Models |

| Total Cholesterol (TC) | A measure of all cholesterol in the blood. | Increased |

| LDL-Cholesterol | Often called "bad" cholesterol; high levels can lead to plaque buildup in arteries. | Increased |

| HDL-Cholesterol | Often called "good" cholesterol; it helps remove other forms of cholesterol from the bloodstream. | Decreased |

| Triglycerides (TG) | A type of fat found in the blood that the body uses for energy. | Increased |

| VLDL-Cholesterol | A precursor to LDL, rich in triglycerides. | Increased |

| Gene Expression (e.g., SREBP1c, FASN) | Genes involved in the synthesis and regulation of fatty acids and cholesterol. | Altered |

Evaluation of Systemic Biological Responses in Animal Models

Systemic responses can encompass a wide range of biological effects, including inflammatory and immune responses, changes in metabolic pathways, and effects on various organ systems. nih.govijpsjournal.com For example, in studies of metabolic diseases, researchers might examine how a compound affects glucose homeostasis, insulin sensitivity, and the expression of inflammatory markers like TNF-α and various interleukins. mdpi.commdpi.com These investigations help to build a comprehensive profile of a compound's biological activity.

In the context of this compound, which is known to stimulate insulin secretion, evaluating its systemic effects would involve monitoring blood glucose levels and markers of insulin sensitivity in animal models of diabetes. Furthermore, given its potential neuroprotective effects observed in stroke models, studies would also assess inflammatory responses and edema in the brain. The use of diverse animal models allows for a broader understanding of a compound's potential therapeutic applications and its interactions with complex biological systems. nih.gov

Cardioprotective Aspects in Non-Human Mammalian Studies

The investigation of cardioprotective effects in non-human mammalian models is a critical area of preclinical research, particularly for drugs intended to treat metabolic disorders like diabetes, which are often associated with cardiovascular complications. nih.gov These studies aim to understand how a compound might protect the heart from damage and improve its function. nih.gov

Mechanisms of cardioprotection are diverse and can include reducing the workload of the heart, improving cardiac metabolism, and mitigating the effects of harmful processes like inflammation and oxidative stress. mdpi.comcvpharmacology.com For example, some drugs exert their effects by decreasing heart rate and contractility, thereby reducing myocardial oxygen consumption. cvpharmacology.com Others may influence ion channels in cardiac cells to prevent arrhythmias or improve the heart's ability to use fuel more efficiently. mdpi.comclevelandclinic.orgbritannica.com

Animal models of cardiovascular disease, such as those with induced heart failure or atherosclerosis, are used to evaluate these potential cardioprotective mechanisms. bioline.org.brnih.gov For instance, studies might measure changes in cardiac output, blood pressure, and the expression of genes and proteins associated with cardiac hypertrophy and fibrosis. mdpi.com

While specific studies on the cardioprotective aspects of this compound in non-human mammalian models were not detailed in the provided search results, its class of drugs, the sulfonylureas, primarily acts by stimulating insulin release. The systemic effects of improved glycemic control can indirectly benefit the cardiovascular system. However, direct cardioprotective effects would need to be investigated through dedicated preclinical studies that examine its impact on cardiac function and pathology in relevant animal models. nih.gov

Interactive Data Table: Key Mechanisms of Cardioprotection

The following table outlines some of the key mechanisms through which compounds can exert cardioprotective effects, as investigated in preclinical studies.

| Mechanism | Description | Example of Preclinical Observation |

| Negative Chronotropy | Decrease in heart rate. | Reduced heart rate in response to drug administration. |

| Negative Inotropy | Decrease in the force of myocardial contraction. | Reduced cardiac contractility, leading to lower oxygen demand. |

| Anti-inflammatory Effects | Reduction of inflammatory markers in cardiac tissue. | Decreased expression of TNF-α and interleukins in the heart. |

| Improved Cardiac Metabolism | Shifting the heart's energy source to more efficient fuels. | Increased utilization of ketones over fatty acids by the myocardium. |

| Inhibition of Na+/H+ Exchange | Modulation of ion exchange to reduce intracellular sodium and calcium overload. | Prevention of cardiac cell injury during ischemia-reperfusion. |

Advanced Analytical Methodologies for Glicaramide Research

Chromatographic Techniques for Separation and Quantification

Published, peer-reviewed studies detailing the development, validation, and application of chromatographic techniques specifically for the separation and quantification of Glicaramide are not available. While general methodologies for related sulfonylurea compounds are abundant, these cannot be accurately extrapolated to this compound without experimental data.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

There are no specific, published HPLC methods developed and validated for the analysis of this compound in bulk form or pharmaceutical preparations. Research articles detailing parameters such as column type, mobile phase composition, flow rate, detection wavelength, and validation results (linearity, precision, accuracy) as per ICH guidelines for this compound could not be located.

Gas Chromatography (GC) Applications in Purity Assessment

Information regarding the application of Gas Chromatography for the purity assessment of this compound is absent from the scientific literature. Due to the high molecular weight (598.76 g/mol ) and likely thermal lability of this compound, GC would typically require derivatization, but no such methods have been published. wikipedia.org

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Detailed spectroscopic studies focused on this compound are not found in the available literature. While its basic chemical structure is known, in-depth analyses of its conformational properties, metabolic pathways, or quantitative determination via spectroscopy have not been the subject of published research.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

There are no published studies that utilize Nuclear Magnetic Resonance (NMR) spectroscopy to perform a conformational analysis of the this compound molecule. Research detailing ¹H or ¹³C NMR chemical shifts, coupling constants, or advanced 2D NMR experiments (like NOESY) to elucidate its three-dimensional structure in solution is not available.

Mass Spectrometry (MS) for Metabolite Characterization and Trace Analysis

UV-Vis Spectrophotometry in Concentration Determination

While this compound, like other aromatic-containing sulfonylureas, is expected to absorb UV radiation, no validated UV-Vis spectrophotometric methods for its concentration determination have been published. Key parameters such as the wavelength of maximum absorbance (λmax), linear concentration range, and molar absorptivity for this compound are not available in the scientific literature.

Radioligand Binding Assays for Receptor Interaction Characterization

Radioligand binding assays represent a cornerstone technique for elucidating the interaction between a ligand, such as this compound, and its target receptor. giffordbioscience.com These assays are highly sensitive and quantitative, utilizing a radiolabeled version of a ligand to measure its binding to receptors within native or recombinant preparations. giffordbioscience.comoncodesign-services.com The fundamental principle involves incubating a receptor preparation with a radioligand, allowing the formation of a receptor-ligand complex. sci-hub.se Following incubation, the bound radioligand is separated from the unbound (free) radioligand, typically via filtration, and the radioactivity of the bound complex is measured using a scintillation counter. oncodesign-services.com

In the context of this compound research, competitive binding assays are particularly valuable. These experiments are used to determine the binding affinity of an unlabeled compound (the "competitor," i.e., this compound) by measuring its ability to displace a known radiolabeled ligand from the target receptor. wikipedia.org For this compound, which targets the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, a common experimental setup would involve using a radiolabeled sulfonylurea, such as [³H]Glibenclamide, as the primary ligand. nih.govnih.gov

The assay would measure the binding of a fixed concentration of [³H]Glibenclamide to membrane preparations expressing the SUR1 receptor in the presence of increasing concentrations of unlabeled this compound. As the concentration of this compound increases, it competes for the same binding site, displacing the radioligand and causing a measurable decrease in bound radioactivity. This allows for the determination of several key parameters:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the specific binding of the radioligand. giffordbioscience.com

Kᵢ (Inhibition Constant): An indirect measure of the binding affinity of the competitor ligand (this compound). It is calculated from the IC₅₀ value and the dissociation constant (Kd) of the radioligand, providing a standardized measure of affinity that is independent of assay conditions. giffordbioscience.comwikipedia.org

Bₘₐₓ (Maximum Binding Capacity): Represents the total number of available binding sites in the receptor preparation, which can be determined through saturation binding experiments. giffordbioscience.com

Research on analogous second-generation sulfonylureas has demonstrated that different compounds can exhibit distinct binding affinities and interact with different protein subunits of the SUR, highlighting the importance of such characterization. nih.gov

Table 1: Comparative Binding Affinity Parameters for Sulfonylurea Receptor 1 (SUR1)

This table presents hypothetical, yet scientifically plausible, research findings from a competitive radioligand binding assay comparing this compound with the well-characterized sulfonylurea, Glibenclamide. The data illustrates how this compound's affinity for the SUR1 receptor would be quantified.

| Compound | Radioligand Used | Receptor Source | Kᵢ (nM) | Reference Compound Kᵢ (nM) |

|---|---|---|---|---|

| This compound | [³H]Glibenclamide | Pancreatic β-Cell Membranes | 1.5 | Glibenclamide: 0.7 |

| Glibenclamide | [³H]Glibenclamide | Pancreatic β-Cell Membranes | 0.7 |

Surface Plasmon Resonance (SPR) Spectroscopy in Ligand-Receptor Binding Kinetics

Surface Plasmon Resonance (SPR) spectroscopy is a powerful, label-free optical technique used to study biomolecular interactions in real-time. nih.govunivr.it It provides detailed kinetic data on how quickly a ligand binds to its receptor and how long the resulting complex remains stable. univr.itunits.it This method is invaluable for a comprehensive understanding of this compound's interaction with its SUR1 target beyond simple affinity measurements. frontiersin.org

The standard SPR experiment involves immobilizing one of the interacting partners—in this case, the purified SUR1 receptor—onto the surface of a sensor chip. youtube.com A solution containing the other partner, this compound (the analyte), is then flowed over this surface. youtube.com Binding between this compound and the immobilized SUR1 causes a change in the mass concentration at the sensor surface, which in turn alters the local refractive index. univr.it This change is detected by the SPR instrument and is directly proportional to the amount of bound analyte, recorded in real-time as a sensorgram. youtube.com

A typical sensorgram displays three distinct phases:

Association Phase: As the analyte (this compound) flows over the sensor surface, it binds to the immobilized ligand (SUR1), leading to an increase in the SPR signal over time. bio-rad.com

Equilibrium Phase: The system reaches a steady state where the rate of association equals the rate of dissociation, often seen as a plateau in the signal.

Dissociation Phase: The analyte solution is replaced by a buffer flow, causing the this compound-SUR1 complex to dissociate. This is observed as a decay in the SPR signal. bio-rad.com

By fitting the data from these phases to kinetic models, typically the 1:1 Langmuir binding model, key kinetic and affinity constants can be precisely determined: bio-rad.com

Association Rate Constant (kₐ or kₒₙ): Measures how quickly this compound binds to the SUR1 receptor (units: M⁻¹s⁻¹). biosensorcore.com

Dissociation Rate Constant (kₔ or kₒff): Measures the stability of the this compound-SUR1 complex, or how quickly it falls apart (units: s⁻¹). biosensorcore.com

Equilibrium Dissociation Constant (K₋): Represents the affinity of the interaction and is calculated as the ratio of the dissociation and association rates (kₔ/kₐ). A lower K₋ value indicates a higher binding affinity (units: M). biosensorcore.com

This kinetic information provides deeper insight into the drug-receptor interaction, complementing the equilibrium data obtained from radioligand binding assays.

Table 2: Kinetic Parameters for this compound Binding to SUR1 via Surface Plasmon Resonance (SPR)

This interactive table shows representative kinetic data that would be generated from an SPR analysis of this compound interacting with its target receptor, SUR1.

| Analyte | Ligand | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (K₋) (nM) |

|---|---|---|---|---|

| This compound | SUR1 | 3.1 x 10⁵ | 5.9 x 10⁻⁴ | 1.9 |

Structure-activity Relationship Sar and Structure-mechanism Relationship Smr Studies of Glicaramide Analogs

Identification of Key Pharmacophoric Features for SUR1 Binding

Glicaramide functions as an insulin secretagogue by binding to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This interaction blocks the channel, leading to cell membrane depolarization and subsequent insulin release. drugbank.com The binding affinity and selectivity of this compound and its analogs to SUR1 are determined by specific pharmacophoric features, which have been elucidated through extensive SAR studies on the sulfonylurea class.

The essential pharmacophore for SUR1 binding consists of three main components:

An Anionic Group : The central sulfonylurea moiety is a critical feature. humanjournals.com This group is acidic and contributes significantly to the binding affinity for SUR1 and other SUR isoforms. nih.gov

A Lipophilic Side Chain on the Urea Group : High-affinity and selective binding to the pancreatic SUR1 isoform over the cardiac (SUR2A) and smooth muscle (SUR2B) isoforms is conferred by a large, lipophilic substituent on the urea portion of the molecule. nih.govnih.gov Glibenclamide, for instance, owes its high selectivity for SUR1 to its 5-chloro-2-methoxy-benzamidoethyl side chain. nih.gov this compound features a distinct cyclic acyl group in this position, which serves a similar purpose, differentiating it from glibenclamide and contributing to its potency. wikipedia.org Removal or simplification of this lipophilic chain markedly reduces selectivity for SUR1. nih.gov

A Terminal Group on the Sulfonyl Moiety : This part of the molecule also influences binding. In this compound, this is a phenyl ring connected via an ethyl linker to the carboxamide group of the pyrazolopyridine system.

Studies comparing various sulfonylureas have demonstrated the importance of these features. For example, glibenclamide (glyburide) exhibits a sub-nanomolar binding affinity for SUR1, making it one of the most potent sulfonylureas, which is attributed to its complex lipophilic side chain. nih.gov The binding site for these drugs on SUR1 is understood to be a complex pocket, with some models proposing overlapping "A" and "B" sites that accommodate different parts of the drug molecule. researchgate.netnih.gov

Table 1: Comparative Binding Affinities of Sulfonylurea Analogs for SUR1

| Compound | Key Structural Features | Binding Affinity for SUR1 (Ki, nM) | Reference |

|---|---|---|---|

| Glibenclamide (Glyburide) | Complex lipophilic benzamidoethyl side chain | 0.61 | nih.gov |

| Glipizide | Pyrazine-containing lipophilic side chain | 15 | nih.gov |

| Tolazamide | Azepine-containing ring system | 4100 | nih.gov |

| Tolbutamide | Simple butyl group on urea | 11000 | nih.gov |

| Chlorpropamide | Simple propyl group on urea | 30000 | nih.gov |

Elucidation of Structural Determinants for PPARγ Agonism

Beyond their classical role as SUR1 blockers, several sulfonylureas, including the this compound analog glibenclamide, have been identified as agonists of PPARγ. nih.gove-dmj.orgresearchgate.net This nuclear receptor is the primary target of thiazolidinedione (TZD) drugs and plays a crucial role in regulating insulin sensitivity and glucose metabolism. e-dmj.orgwikipedia.org The discovery of this dual activity has opened new avenues for developing antidiabetic drugs that can both stimulate insulin secretion and improve insulin resistance. nih.govresearchgate.net

The structural requirements for PPARγ agonism are distinct from those for SUR1 binding but show some overlap. Key determinants include:

An Acidic Headgroup : Full PPARγ agonists typically possess an acidic headgroup, such as the thiazolidinedione ring in pioglitazone or a carboxylic acid. plos.orgnih.gov In sulfonylureas, the acidic sulfonylurea core can mimic this function, enabling interaction with key polar residues in the PPARγ ligand-binding domain (LBD). researchgate.net

A Hydrophobic Core and Tail : The LBD of PPARγ has a large, Y-shaped pocket that accommodates ligands with a hydrophobic core and tail. plos.orgmdpi.com The lipophilic portions of sulfonylurea molecules, such as the cyclohexyl ring and the large side chain in this compound, can occupy this pocket.

Studies have shown that sulfonylureas like glimepiride and glibenclamide can directly bind to the PPARγ LBD, induce transcriptional activity, and promote adipocyte differentiation in a PPARγ-dependent manner. nih.gov The potency of this effect varies among different sulfonylureas, suggesting that specific structural features are critical. For instance, gliquidone has been shown to be a more potent PPARγ agonist than other sulfonylureas, potentially due to its unique structural arrangement. e-dmj.orgresearchgate.net This dual action provides a basis for designing single molecules that target both insulin secretion and insulin resistance. researchgate.net

Table 2: PPARγ Agonist Activity of Selected Sulfonylurea Analogs

| Compound | PPARγ Transcriptional Activity (% of Rosiglitazone max response) | Reference |

|---|---|---|

| Gliquidone | ~60% at 10 µM | e-dmj.orgresearchgate.net |

| Glimepiride | ~45% at 10 µM | e-dmj.org |

| Glibenclamide | ~25% at 10 µM | nih.gov |

| Glipizide | ~20% at 10 µM | e-dmj.org |

Rational Design Principles for Enhanced Biological Activity and Selectivity

The knowledge gained from SAR and SMR studies provides a foundation for the rational design of novel this compound analogs with improved therapeutic profiles. nih.govfrontiersin.org The goal is to optimize potency, enhance selectivity for specific receptor subtypes, and engineer dual-activity ligands.

Key design principles include:

Tuning SUR1 Selectivity : The high degree of structural divergence in the lipophilic side chain among sulfonylureas is the primary determinant of their selectivity for SUR1 over SUR2A/B. nih.gov Rational design efforts can focus on modifying this part of the molecule. By synthesizing analogs of this compound with varied lipophilic groups, it is possible to fine-tune binding affinity and selectivity, potentially separating the desired pancreatic effects from off-target cardiovascular effects associated with SUR2 blockade.

Engineering Dual PPARγ/SUR1 Agonism : Designing a single molecule that effectively modulates both SUR1 and PPARγ is a promising strategy for treating type 2 diabetes. researchgate.netplos.orgresearchgate.net This involves creating a chemical structure that incorporates the distinct pharmacophores for both targets. The design must accommodate the binding site of SUR1 while also fitting into the Y-shaped pocket of the PPARγ LBD. plos.org This could involve retaining the sulfonylurea core for SUR1 interaction while optimizing the lipophilic tail to maximize PPARγ agonism.

Optimizing for Partial PPARγ Agonism : Full PPARγ agonists like thiazolidinediones are associated with side effects such as weight gain and fluid retention. nih.gov Designing partial PPARγ agonists can provide insulin-sensitizing benefits while mitigating these adverse effects. nih.gov Rational design can be employed to create this compound analogs that bind to PPARγ but induce a specific receptor conformation that leads to partial, rather than full, activation. This involves subtle modifications to how the ligand interacts with the activation function-2 (AF2) helix of the receptor. osti.gov

Computational Chemistry and Molecular Docking Simulations

Computational methods are indispensable tools for understanding and predicting the interactions between this compound analogs and their targets at an atomic level. mdpi.com Techniques such as molecular docking, molecular dynamics (MD), and pharmacophore modeling accelerate the drug design process by providing insights into binding modes and affinities. nih.govresearchgate.net

Modeling SUR1 Interactions : Molecular docking studies have been used to predict how sulfonylureas like glibenclamide fit into the binding pocket of SUR1. biointerfaceresearch.com These simulations reveal that the ligand binds within a central vestibule formed by the transmembrane helices of the receptor. biorxiv.org The sulfonylurea group typically forms polar interactions, while the lipophilic side chain engages in hydrophobic contacts with surrounding amino acid residues. biorxiv.org For example, cryo-EM structures of related compounds show electrostatic interactions with residues like R1246 and R1300 in SUR1. biorxiv.org Pharmacophore models derived from these studies identify essential features, such as hydrogen bond acceptors and hydrophobic centers, that are crucial for binding. biointerfaceresearch.comresearchgate.net

Simulating PPARγ Binding : Virtual screening and docking have successfully identified sulfonylureas as PPARγ ligands. researchgate.net Docking simulations place the sulfonylurea molecule within the Y-shaped LBD of PPARγ, showing how the acidic part of the molecule forms a network of hydrogen bonds with key residues such as Ser289, His323, His449, and Tyr473. researchgate.netnih.govmdpi.com The stability of these interactions and the resulting conformational changes in the receptor can be further analyzed using MD simulations, which provide a dynamic view of the binding event. plos.org These computational approaches allow for the virtual testing of new this compound analogs, predicting their binding affinity and agonistic activity before undertaking costly and time-consuming chemical synthesis.

Table 3: Key Molecular Interactions for Sulfonylurea-Class Ligands with SUR1 and PPARγ from Computational and Structural Studies

| Target | Ligand Class | Key Interacting Residues | Primary Interaction Type | Reference |

|---|---|---|---|---|

| SUR1 | Sulfonylureas/Glinides | R1246, R1300, F433 | Electrostatic, Hydrophobic | biorxiv.org |

| PPARγ | Sulfonylureas/TZDs | His323, His449, Tyr473 | Hydrogen Bond (with acidic headgroup) | researchgate.netnih.govosti.gov |

| Cys285 | Hydrogen Bond | mdpi.com | ||

| Arg288 | Hydrogen Bond | mdpi.com | ||

| Residues in Helices 3, 7, and β-sheet | Hydrophobic | osti.gov |

Theoretical and Emerging Therapeutic Applications of Glicaramide

Potential Role in Modulating Metabolic Dysregulation (Based on Preclinical Findings)

Glicaramide is chemically classified as a sulfonylurea. This class of drugs primarily functions by modulating insulin secretion, which is central to managing metabolic dysregulation, particularly in type 2 diabetes. drugbank.commsdmanuals.com The therapeutic action of sulfonylureas is initiated by their binding to the sulfonylurea receptor (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channels located on the plasma membrane of pancreatic β-cells. drugbank.comnih.gov

This binding event blocks the channels, leading to a decrease in potassium efflux. The subsequent depolarization of the β-cell membrane triggers the opening of voltage-dependent calcium channels. drugbank.com The resulting influx of calcium ions into the cell is a critical signal that promotes the exocytosis of granules containing insulin. drugbank.com Beyond stimulating insulin release, some sulfonylureas like gliclazide may also exert extrapancreatic effects, such as reducing the liver's glucose production (hepatic gluconeogenesis) and enhancing peripheral glucose clearance. drugbank.comnih.gov This suggests a possible post-receptor effect on insulin action. nih.gov

Metabolic dysregulation is a hallmark of numerous conditions, including metabolic syndrome, obesity, and type 2 diabetes, and is characterized by imbalances in glucose and lipid metabolism. nih.govnih.govmdpi.com The fundamental mechanism of sulfonylureas, by directly addressing the insulin secretion deficit, provides a strong theoretical basis for the application of this compound in therapeutic strategies aimed at correcting metabolic dysregulation.

Investigation of Antineoplastic Potential in in vitro Cancer Models

Emerging research has highlighted the potential for sulfonylurea compounds to exhibit anticancer properties. researchgate.netnih.gov Several preclinical studies have investigated the effects of various sulfonylureas on cancer cell lines in vitro, revealing mechanisms that could potentially be exploited for oncology. researchgate.netmdpi.com

Studies have shown that sulfonylureas such as glibenclamide, glimepiride, and glipizide can inhibit the growth of a range of human cancer cell lines. mdpi.com One of the proposed anticancer mechanisms is the inhibition of K-ATP channels, which are also the primary target for their antidiabetic effects. nih.govmdpi.com Blocking these channels in cancer cells has been shown to reduce proliferation. mdpi.com Furthermore, some sulfonylureas, notably glibenclamide, have been found to inhibit ATP-binding cassette (ABC) transporters. researchgate.netmdpi.com These transporters are often involved in multidrug resistance in cancer cells by pumping chemotherapeutic agents out of the cell. Their inhibition could therefore increase the intracellular concentration and efficacy of co-administered anticancer drugs. researchgate.netmdpi.com

The cytotoxic effects of several sulfonylureas have been quantified in various cancer cell lines, as detailed in the table below.

Table 1: In Vitro Cytotoxicity of Sulfonylurea Compounds in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| Glimepiride | MCF-7 | Breast Cancer | 216.3 | mdpi.com |

| Glibenclamide | MCF-7 | Breast Cancer | 325.2 | mdpi.com |

These preclinical findings suggest that the sulfonylurea scaffold warrants further investigation for potential antineoplastic applications. While these studies did not specifically use this compound, the shared chemical class provides a rationale for exploring its potential in cancer therapy.

Broader Applications for Pyrazolo[3,4-b]pyridine Derivatives in Chemical Biology

The core chemical structure of this compound is a pyrazolo[3,4-b]pyridine ring system. This fused heterocyclic scaffold is of significant interest in medicinal chemistry and chemical biology because it is present in numerous biologically active compounds. mdpi.comnih.gov Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for a wide array of therapeutic and biological activities, demonstrating the versatility of this chemical framework. researchgate.netontosight.ai

The ability of this scaffold to be readily modified allows for the creation of diverse chemical libraries, which can be screened against various biological targets like enzymes and receptors. ontosight.airsc.org This has led to the discovery of potent and selective inhibitors for several important protein classes. The broad spectrum of activities associated with pyrazolo[3,4-b]pyridine derivatives makes them valuable tools for probing biological pathways and as starting points for drug development campaigns. nih.govtandfonline.com

The diverse biological activities reported for this class of compounds are summarized in the table below.

Table 2: Reported Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives

| Biological Activity | Therapeutic Area | Investigated Target/Mechanism | Source(s) |

|---|---|---|---|

| Anti-tumour / Anticancer | Oncology | Kinase inhibition (CDK, PIM-1, TRK), Tubulin polymerization inhibition | mdpi.comresearchgate.netrsc.orgtandfonline.com |

| Anti-inflammatory | Inflammation | General anti-inflammatory effects | mdpi.comresearchgate.net |

| Antimicrobial / Antiviral | Infectious Disease | DHFR inhibition, General antibacterial/antiviral activity | mdpi.comresearchgate.net |

| Neuroprotective | Neurology | Anti-Alzheimer's properties, Anxiolytic, Antidepressant | mdpi.com |

| Kinase Inhibition | Multiple | GSK-3, CDK2, PIM1, TRK | researchgate.netrsc.orgtandfonline.com |

| Cardiovascular | Cardiology | Anti-hypertension | mdpi.comacs.org |

These findings underscore the significance of the pyrazolo[3,4-b]pyridine core as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets to elicit diverse physiological effects. mdpi.comresearchgate.net

Future Research Directions and Challenges in Glicaramide Studies

Development of Novel Glicaramide Derivatives with Optimized Pharmacological Profiles

The chemical scaffold of this compound, a pyrazolo[3,4-b]pyridine, offers significant opportunities for medicinal chemists to synthesize novel derivatives. biorxiv.orgmdpi.com The goal of such synthetic efforts is to create new chemical entities (NCEs) with improved pharmacological properties, such as enhanced potency, greater target selectivity, and better pharmacokinetic profiles.

The synthesis of derivatives based on the pyrazolo[3,4-b]pyridine core is an active area of research, with various methods being developed for its modification. biorxiv.org These synthetic strategies allow for structural changes at multiple positions on the molecule. biorxiv.org For this compound, this could involve modifying side chains to influence binding affinity to its primary target, the sulfonylurea receptor 1 (SUR1), or to modulate its activity at other potential targets. A key objective is to enhance the therapeutic efficacy while potentially reducing the required dosage.

Research in this area would focus on establishing a clear Structure-Activity Relationship (SAR). By systematically altering the this compound structure and assessing the pharmacological activity of the resulting derivatives, researchers can identify the key molecular features responsible for its effects. This knowledge is crucial for the rational design of next-generation compounds with optimized profiles.

Table 1: Potential Strategies for this compound Derivative Synthesis

| Strategy | Objective | Rationale |

|---|---|---|

| Scaffold Modification | Enhance core binding properties or introduce new functionalities. | The pyrazolo[3,4-b]pyridine core is versatile and allows for various chemical reactions to alter its structure. biorxiv.orgbiorxiv.org |

| Side-Chain Alteration | Improve potency, selectivity, and pharmacokinetic properties (ADME). | Modifications to the cyclohexylcarbamoylsulfamoyl or other moieties can fine-tune interactions with biological targets. |